molecular formula C12H16N2O2 B3274467 ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate CAS No. 6078-46-2

ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate

Cat. No.: B3274467
CAS No.: 6078-46-2
M. Wt: 220.27 g/mol
InChI Key: APOGMIIQZNTEGK-JLHYYAGUSA-N
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Description

Ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate is an organic compound with the molecular formula C12H16N2O2 It belongs to the class of hydrazones, which are characterized by the presence of a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate typically involves the condensation reaction between ethyl acetoacetate and phenylhydrazine. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the hydrazone linkage. The reaction conditions may include:

    Solvent: Ethanol or methanol

    Catalyst: Acetic acid or sodium acetate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

    Oxidation Products: Corresponding oxides or ketones

    Reduction Products: Amines

    Substitution Products: Various substituted hydrazones

Scientific Research Applications

Ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-2-(2-phenylhydrazin-1-ylidene)propanoate
  • Ethyl (2Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate

Uniqueness

Ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. The presence of the butanoate moiety and the (3E) configuration can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl (3E)-3-(phenylhydrazinylidene)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-16-12(15)9-10(2)13-14-11-7-5-4-6-8-11/h4-8,14H,3,9H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOGMIIQZNTEGK-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/NC1=CC=CC=C1)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2061958-41-4
Record name Ethyl 3-(2-phenylhydrazinylidene)butanoate, (3E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R6FC2V6JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate
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